![molecular formula C10H11N3O3 B7825126 1,3,5-Trimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B7825126.png)
1,3,5-Trimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5-Trimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one is an organic compound that is part of the benzo[d]imidazole family, which are heterocyclic aromatic organic compounds. These types of compounds have varied uses in pharmaceutical chemistry due to their biological activities and potential therapeutic benefits.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Trimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one typically involves the nitration of 1,3,5-trimethylbenzimidazole under controlled conditions. Common reagents include concentrated nitric acid and sulfuric acid, with reaction temperatures maintained at low degrees to ensure the nitro group is selectively introduced at the desired position on the aromatic ring.
Industrial Production Methods
On an industrial scale, this compound is often produced using batch reactors with automated control of temperature and reagent addition to maximize yield and purity. The starting materials are combined, and the nitration reaction is carried out under reflux to ensure complete reaction. Post-reaction, the mixture is cooled, and the product is purified through recrystallization or chromatography.
化学反応の分析
Types of Reactions
1,3,5-Trimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one undergoes various types of reactions, including:
Reduction: Typically reduces the nitro group to an amine using reagents like tin and hydrochloric acid.
Substitution: Electrophilic and nucleophilic substitutions can occur on the aromatic ring or at the nitro group position.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like potassium permanganate or cerium ammonium nitrate.
Reduction: Reagents like iron powder with acetic acid or catalytic hydrogenation using palladium on carbon.
Substitution: Using halogens or alkylating agents under appropriate conditions.
Major Products Formed
From Reduction: The primary product is 1,3,5-trimethyl-6-amino-1H-benzo[d]imidazol-2(3H)-one.
From Substitution: Depending on the substituents, a variety of derivatives can be synthesized, such as halogenated or alkylated products.
科学的研究の応用
1,3,5-Trimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one finds numerous applications in scientific research:
Chemistry: It is used as a precursor for synthesizing more complex molecules.
Biology: It serves as a probe for studying enzyme reactions and pathways.
Medicine: Investigated for its potential anti-inflammatory and antimicrobial properties.
Industry: Utilized in the synthesis of dyes and pigments, due to its ability to donate and accept electrons.
作用機序
The compound exerts its effects through various molecular mechanisms:
Enzyme Inhibition: The nitro group can interact with enzyme active sites, inhibiting their activity.
Pathways: It can modulate oxidative stress pathways by either acting as a substrate or inhibitor for enzymes involved in these processes.
類似化合物との比較
Similar Compounds
1,3,5-Trimethyl-2-nitro-1H-benzo[d]imidazol-6(3H)-one
1,3-Dimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one
1,5-Dimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one
Highlighting Its Uniqueness
1,3,5-Trimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one is unique due to its specific trimethylation pattern which affects its solubility, reactivity, and interactions with biological molecules, making it a valuable molecule for specific chemical and biological applications.
特性
IUPAC Name |
1,3,5-trimethyl-6-nitrobenzimidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3/c1-6-4-8-9(5-7(6)13(15)16)12(3)10(14)11(8)2/h4-5H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMPYKGLOVBKBOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1[N+](=O)[O-])N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
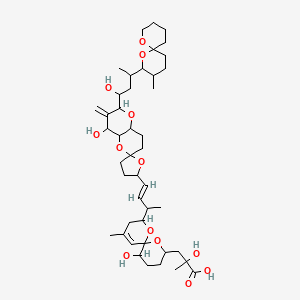
![(1R,2R,3S,4S)-3-azaniumylbicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B7825058.png)
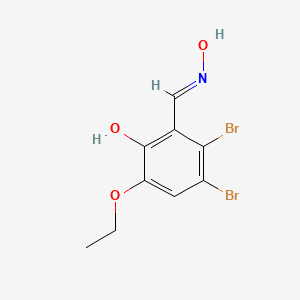

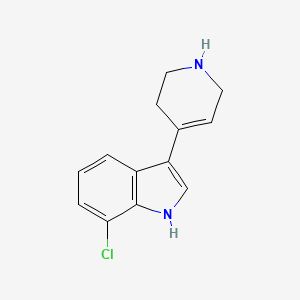
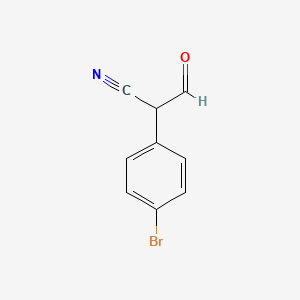
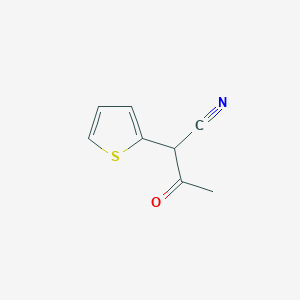
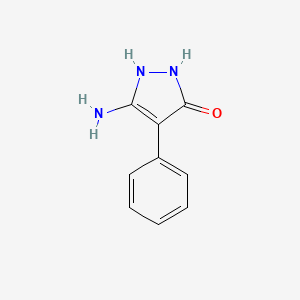
![ethyl 2,3-dimethyl-6-oxo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B7825137.png)
![ethyl 2-ethyl-3-methyl-6-oxo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B7825145.png)
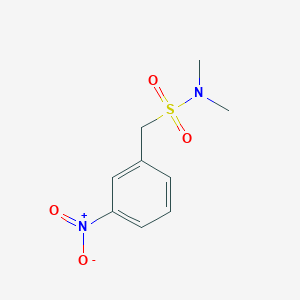
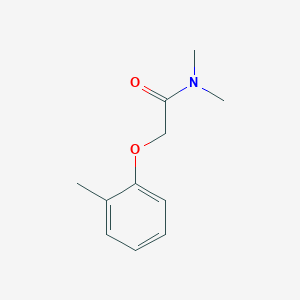
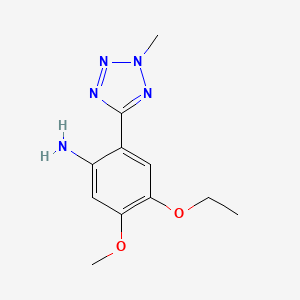
![[5-(6-Amino-2H-1,3-benzodioxol-5-yl)-1,2,3,4-tetrazol-2-yl]acetic acid](/img/structure/B7825164.png)
